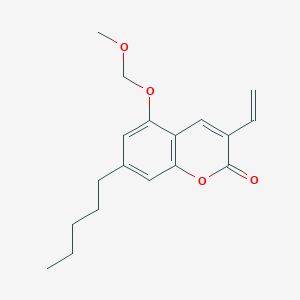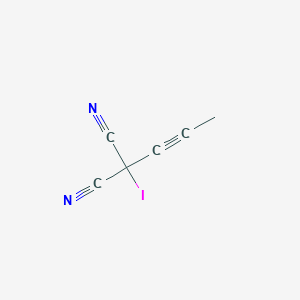
Iodo(prop-1-yn-1-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo(prop-1-yn-1-yl)propanedinitrile is a chemical compound with the molecular formula C6H3IN2 It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iodo(prop-1-yn-1-yl)propanedinitrile typically involves the reaction of propynyl compounds with iodine and nitrile groups under controlled conditions. One common method involves the use of 2-iodo-N-(prop-2-yn-1-yl)acetamide as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction pathways as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Iodo(prop-1-yn-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Iodo(prop-1-yn-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Iodo(prop-1-yn-1-yl)propanedinitrile involves its ability to react with nucleophiles, particularly thiol groups in cysteine residues. This reactivity allows it to modify proteins and other biomolecules, thereby affecting various molecular targets and pathways. The compound’s electrophilic nature makes it a valuable tool in chemoproteomics and redox biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodo(prop-1-en-1-yl)propanedinitrile: Similar in structure but with a double bond instead of a triple bond.
Iodopropynyl butylcarbamate: Another iodinated compound with applications in biocides and preservatives.
Uniqueness
Iodo(prop-1-yn-1-yl)propanedinitrile is unique due to its specific structural features, including the triple bond and the presence of both iodine and nitrile groups
Propriétés
Numéro CAS |
130575-06-3 |
|---|---|
Formule moléculaire |
C6H3IN2 |
Poids moléculaire |
230.01 g/mol |
Nom IUPAC |
2-iodo-2-prop-1-ynylpropanedinitrile |
InChI |
InChI=1S/C6H3IN2/c1-2-3-6(7,4-8)5-9/h1H3 |
Clé InChI |
VJULOAJFJMINCY-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(C#N)(C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


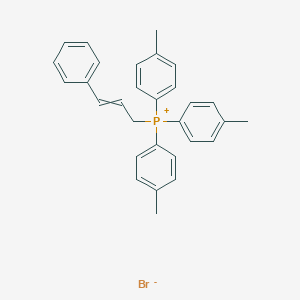
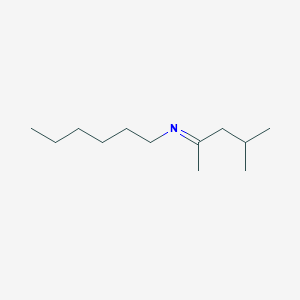
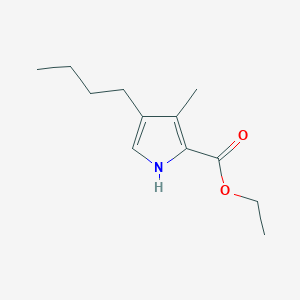
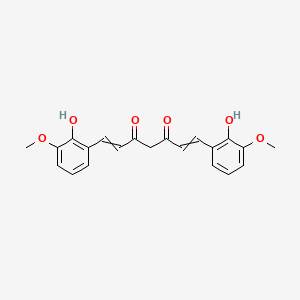
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
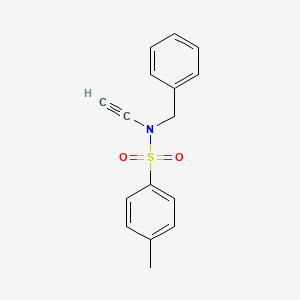
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
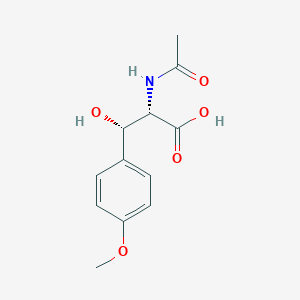
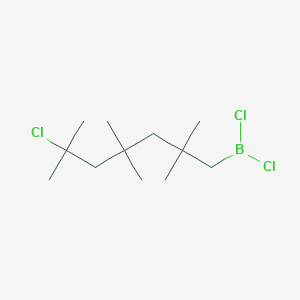
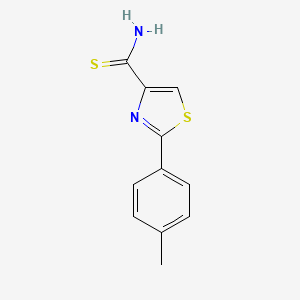
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
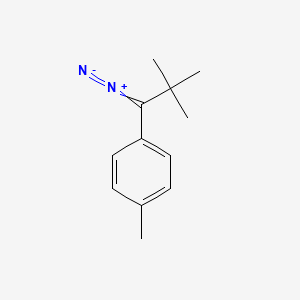
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
